(S)-2-Aminobutane-1,4-diol (CAS 10405-07-9): A Chiral Building Block for Drug Discovery
(S)-2-Aminobutane-1,4-diol (CAS 10405-07-9): A Chiral Building Block for Drug Discovery
Introduction: The Significance of Chiral Aminodiols in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties, as biological systems are inherently chiral.[1] Chiral 1,2- and 1,4-amino alcohols and their derivatives are privileged structural motifs found in a wide array of biologically active molecules and serve as versatile building blocks in the synthesis of complex pharmaceutical agents.[2][3] (S)-2-Aminobutane-1,4-diol, with its defined stereocenter and bifunctional nature, represents a valuable C4 chiral synthon for the construction of novel chemical entities with therapeutic potential.[4] This technical guide provides a comprehensive overview of (S)-2-Aminobutane-1,4-diol, including its synthesis, potential applications, and key technical data to support researchers and drug development professionals in its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-2-Aminobutane-1,4-diol is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 10405-07-9 | |
| Molecular Formula | C₄H₁₁NO₂ | |
| Molecular Weight | 105.14 g/mol | |
| IUPAC Name | (2S)-2-aminobutane-1,4-diol | |
| Synonyms | (S)-2-Amino-1,4-butanediol, L-Homoserinol | |
| Appearance | Yellow to Brown Sticky Oil to Semi-Solid (for the racemic mixture) | [5] |
| Storage Temperature | 2-8 °C | [5] |
Strategic Synthesis: A Proposed Route from L-Aspartic Acid
While specific, detailed experimental protocols for the synthesis of (S)-2-Aminobutane-1,4-diol are not extensively reported in peer-reviewed literature, a logical and efficient synthetic strategy can be devised from the readily available and inexpensive chiral precursor, L-aspartic acid. This approach leverages well-established methodologies for the protection of functional groups and the reduction of carboxylic acids.
The proposed synthetic pathway involves three key stages:
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Protection of the Amine and Carboxylic Acid Groups: To prevent unwanted side reactions during the reduction step, the amino and carboxylic acid functionalities of L-aspartic acid are first protected. A common and effective strategy is the formation of an N-Boc protected dimethyl ester.
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Reduction of the Ester Groups: The protected diester is then reduced to the corresponding diol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this transformation, capable of reducing esters to primary alcohols.[6]
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Deprotection: The final step involves the removal of the protecting group to yield the target molecule, (S)-2-Aminobutane-1,4-diol.
Caption: Proposed synthetic pathway for (S)-2-Aminobutane-1,4-diol from L-aspartic acid.
Experimental Protocol (Theoretical)
It is crucial to note that the following protocol is a theoretical procedure based on established chemical principles and has not been experimentally validated from a specific literature source for this exact transformation. Appropriate safety precautions and small-scale trials are strongly recommended.
Step 1: Synthesis of N-Boc-L-aspartic acid dimethyl ester
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Suspend L-aspartic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
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Add a base, for example, sodium hydroxide (2.0 eq), and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid.
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Dissolve the crude N-Boc-L-aspartic acid in methanol.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 2.2 eq) dropwise.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-Boc-L-aspartic acid dimethyl ester.
Step 2: Reduction to N-Boc-(S)-2-aminobutane-1,4-diol
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Prepare a suspension of lithium aluminum hydride (LiAlH₄, excess, e.g., 3-4 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the LiAlH₄ suspension to 0 °C.
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Dissolve N-Boc-L-aspartic acid dimethyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts.
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Wash the filter cake thoroughly with THF or ethyl acetate.
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Combine the organic filtrates and concentrate under reduced pressure to obtain crude N-Boc-(S)-2-aminobutane-1,4-diol.
Step 3: Deprotection to (S)-2-Aminobutane-1,4-diol
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Dissolve the crude N-Boc-(S)-2-aminobutane-1,4-diol in a suitable solvent such as dichloromethane or methanol.
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Add an excess of a strong acid, for example, hydrochloric acid (e.g., 4 M HCl in dioxane or methanolic HCl).
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Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The product may be obtained as the hydrochloride salt.
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To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base and extracted into an appropriate solvent, or purified by ion-exchange chromatography.
Applications in Drug Discovery and Asymmetric Synthesis
While specific, patented applications of (S)-2-Aminobutane-1,4-diol in marketed drugs are not readily found in the public domain, its structure suggests significant potential as a chiral building block in several areas of medicinal chemistry and asymmetric synthesis.
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Synthesis of Chiral Ligands: The 1,2-amino alcohol moiety is a common feature in chiral ligands used for asymmetric catalysis.[7] (S)-2-Aminobutane-1,4-diol could serve as a precursor for the synthesis of novel bidentate or tridentate chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation, alkylation, or epoxidation.
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Scaffold for Bioactive Molecules: The aminodiol framework can be elaborated to generate diverse libraries of compounds for screening against various biological targets. The primary and secondary alcohol groups offer differential reactivity for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, it can be a precursor for the synthesis of analogues of immunosuppressive agents like FTY720 (Fingolimod), which features a 2-aminopropane-1,3-diol core.[8]
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Peptidomimetics and Non-natural Amino Alcohols: The structure of (S)-2-Aminobutane-1,4-diol is related to the amino acid L-homoserine. It can be incorporated into peptide sequences as a non-natural building block to create peptidomimetics with altered conformational properties and enhanced stability towards enzymatic degradation.
Sources
- 1. Synthesis of β-(S-methyl)thioaspartic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
